molecular formula C12H10N2O B2839307 2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile CAS No. 175166-50-4

2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile

Cat. No.: B2839307
CAS No.: 175166-50-4
M. Wt: 198.225
InChI Key: SNDALGAJBATMDL-KFJBMODSSA-N
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Description

This compound, also known as 2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile, is a type of oxazole derivative . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .


Molecular Structure Analysis

The molecular formula of this compound is C22H17N3O2 . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .

Scientific Research Applications

Catalysis and Reaction Mechanisms

  • Oxorhenium(V) complexes with phenolate-oxazoline ligands, closely related to the compound , have been studied for their O-atom-transfer reactivity. These complexes show significant activity as catalysts in reduction reactions, with differences in activity observed between isomeric forms (Schachner et al., 2014).

Luminescent Materials

  • Benz(2-heteroaryl)cyanoximes, which include structures similar to 2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile, have been synthesized and found to exhibit strong room temperature blue emission. These compounds are of interest in the development of new luminescent materials (Ilkun et al., 2008).

Synthesis of Heterocycles

  • The compound has been used in indium-mediated one-pot synthesis of benzoxazoles or oxazoles from related precursors. These reactions highlight the utility of the compound in the efficient synthesis of heterocyclic compounds (Lee et al., 2009).

Polymerization Processes

  • Related oxazoline compounds have been utilized in the living cationic ring-opening polymerization, demonstrating their role in creating well-defined polymers with potential applications in materials science (Wiesbrock et al., 2005).

Synthesis of Novel Heterocyclic Compounds

  • The compound has been employed in the synthesis of novel heterocyclic compounds with potential pharmacological interest. This includes the preparation of indeno[1,2-d]pyridazines and fused pyrazolo[5,1-c][1,2,4]triazines (Hassanien & Kandeel, 2003).

Luminescent Lanthanide Ion Complexes

  • Complexes of pyridine-2,6-bis(oxazoline) derivatives with lanthanide ions, which are structurally similar to the compound , have shown high luminescence. These findings are significant for the development of luminescent materials and sensors (de Bettencourt-Dias et al., 2007).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-6-5-11-14-12-9-4-2-1-3-8(9)7-10(12)15-11/h1-4,10,12H,5,7H2/t10-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNDALGAJBATMDL-PWSUYJOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163718
Record name 8H-Indeno[1,2-d]oxazole-2-acetonitrile, 3a,8a-dihydro-, (3aS-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175166-50-4
Record name 8H-Indeno[1,2-d]oxazole-2-acetonitrile, 3a,8a-dihydro-, (3aS-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175166-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8H-Indeno[1,2-d]oxazole-2-acetonitrile, 3a,8a-dihydro-, (3aS-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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